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Introduction
In the realm of computational chemistry and materials science, Density Functional Theory

(DFT) stands as a cornerstone for predicting the electronic structure and properties of

molecules and materials. The accuracy of DFT calculations hinges on the exchange-correlation

(XC) functional, an approximation of the complex many-body electron interactions. For

decades, the development of increasingly accurate XC functionals has been a central

challenge. Traditional functionals, while successful in many areas, suffer from systematic

errors, notably the delocalization error and the spin symmetry breaking error, which can lead to

qualitatively incorrect predictions for systems with fractional charges or spins.

In 2021, researchers at DeepMind introduced DM21, a machine-learned density functional

designed to overcome these fundamental limitations.[1][2][3] By training a neural network on

both accurate chemical data and fractional electron constraints, DM21 represents a significant

step towards a more universally accurate and reliable DFT.[1][2][3] This technical guide

provides a comprehensive overview of the DM21 functional, its underlying methodology,

performance, and practical applications.

Core Concepts of the DM21 Functional
The DM21 functional is a machine-learned, local hybrid functional that addresses key

shortcomings of traditional DFT approximations.[4] Unlike conventional functionals that are
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based on analytical mathematical forms, DM21 employs a neural network to learn the mapping

from electron density to the exchange-correlation energy.[4][5][6]

Overcoming Delocalization and Spin Symmetry Errors
A key innovation of DM21 is its explicit training on systems with fractional charges and

fractional spins.[3][7] This training strategy directly tackles two persistent problems in DFT:

Delocalization Error: Many standard functionals tend to artificially spread out the electron

density over multiple atoms or molecules, leading to incorrect descriptions of charge transfer

and reaction barriers.[7][8] DM21, by being trained to recognize the correct piecewise linear

behavior of the energy as a function of electron number, significantly reduces this error.[7][9]

For example, in a system of two well-separated molecules, traditional functionals might

incorrectly predict a partial charge on both, whereas DM21 correctly localizes the charge on

one of the molecules.[8]

Spin Symmetry Breaking: In the description of bond breaking and diradicals, many

functionals incorrectly favor solutions with broken spin symmetry, leading to inaccurate

potential energy surfaces. DM21 is trained to preserve spin symmetry where appropriate,

resulting in a more physical description of these challenging systems.[1][7]

Architecture and Inputs
The core of the DM21 functional is a multilayer perceptron (MLP) neural network.[4][5] This

network takes as input a set of local descriptors of the electron density at each point in space.

These descriptors, or features, are sampled on a spatial grid and include:

The electron density itself.

The gradient of the electron density.

The kinetic energy density.

Local Hartree-Fock exchange energy features.[10]

The neural network then outputs the exchange-correlation energy density, which is integrated

to give the total exchange-correlation energy.
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Performance and Benchmarking
DM21 has been rigorously tested on a variety of standard quantum chemistry benchmarks,

demonstrating significant improvements over many widely used functionals.

Quantitative Performance Data
The following tables summarize the performance of DM21 in comparison to other well-

established density functionals on several key benchmarks. Errors are reported as Mean

Absolute Error (MAE) in kcal/mol.

Table 1: Performance on the GMTKN55 Benchmark[4][10]

The General Main Group Thermochemistry, Kinetics, and Noncovalent Interactions 55

(GMTKN55) benchmark is a comprehensive test suite for chemical accuracy.

Functional Overall MAE (kcal/mol)

DM21 1.5

SCAN 3.6

B3LYP 4.4

PBE 8.7

Table 2: Performance on the Bond-Breaking Benchmark (BBB)[4][7]

The BBB benchmark assesses the ability of functionals to correctly describe the dissociation of

molecules.
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Functional
MAE for Cation Dimers
(kcal/mol)

MAE for Neutral Dimers
(kcal/mol)

DM21 1.2 1.8

SCAN 7.3 4.5

B3LYP 6.2 5.1

PBE 9.8 7.2

Table 3: Performance on the QM9 Benchmark[4]

The QM9 dataset contains geometric, energetic, electronic, and thermodynamic properties for

134,000 small organic molecules.

Functional MAE for Atomization Energies (kcal/mol)

DM21 2.4

B97-D3 4.1

PBE 7.8

Limitations in Transition Metal Chemistry
While DM21 shows excellent performance for main-group chemistry, its application to transition

metal chemistry (TMC) has revealed some limitations. Studies have shown that DM21 can

struggle with self-consistent field (SCF) convergence for many transition metal complexes.

Although the accuracy, when converged, is often comparable or even superior to functionals

like B3LYP, the convergence difficulties can make it impractical for routine use in this domain.

However, using DM21 to evaluate the energy non-self-consistently on top of a converged

density from a different functional (e.g., B3LYP) has shown promise for improving accuracy in

TMC.

Methodologies and Experimental Protocols
The evaluation and application of the DM21 functional rely on standard computational

chemistry workflows.
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Software and Implementation
The DM21 functional is publicly available as an extension to the open-source quantum

chemistry software package, PySCF.[4][5] This allows researchers to readily incorporate DM21
into their existing computational workflows.

Computational Details for Benchmarking
The performance data presented in Section 3 was generated using the following typical

computational protocol:

Software: PySCF

Basis Set: A high-quality basis set, such as def2-QZVP, is typically used to ensure that the

results are not limited by the basis set size.

Self-Consistent Field (SCF) Procedure: The SCF procedure is iterated until a tight

convergence criterion is met. For DM21 calculations, a convergence threshold of 10⁻⁶ Ha for

the energy and 10⁻³ Ha/Bohr for the gradient is often used. Due to potential convergence

issues, especially with transition metals, a robust SCF protocol may be necessary, potentially

starting with a pre-converged density from a more stable functional.

Reference Data: The errors of the functionals are calculated with respect to high-accuracy

reference data, typically from coupled-cluster with single, double, and perturbative triple

excitations (CCSD(T)) or Quantum Monte Carlo (QMC) calculations.

Visualizing Key Workflows
To better understand the inner workings and application of the DM21 functional, the following

diagrams, generated using the DOT language, illustrate key processes.

The DM21 Training Workflow
The training of the DM21 neural network is a crucial step in its development. The following

diagram outlines the major components of this process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://www.marktechpost.com/2022/02/18/deepmind-open-sources-dm21-a-deep-learning-model-for-quantum-chemistry/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Training Data Generation Neural Network Training

Output

Accurate Chemical Data
(e.g., reaction energies)

DM21 Neural Network
(Multilayer Perceptron)

Input

Fractional Charge Data
(e.g., atoms with non-integer electrons)

Input

Fractional Spin Data
(e.g., stretched H2)

Input

Loss Function
(Regression + Gradient Regularization)

Prediction

Trained DM21 Functional

Optimizer
(e.g., Adam)

Update Weights

Click to download full resolution via product page

Caption: A schematic of the training workflow for the DM21 neural network functional.

The Self-Consistent Field (SCF) Cycle with DM21
The SCF procedure is the iterative process used in DFT to find the ground-state electron

density and energy. The following diagram illustrates how the DM21 functional is incorporated

into this cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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